molecular formula C5H8ClNS B11924773 N-Methylthiophen-2-amine hydrochloride

N-Methylthiophen-2-amine hydrochloride

Cat. No.: B11924773
M. Wt: 149.64 g/mol
InChI Key: JIRXBEFJISMBMG-UHFFFAOYSA-N
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Description

N-Methylthiophen-2-amine hydrochloride is a chemical compound with the molecular formula C5H8ClNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylthiophen-2-amine hydrochloride typically involves the methylation of thiophen-2-amine. One common method is the reaction of thiophen-2-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at room temperature. The resulting N-Methylthiophen-2-amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Methylthiophen-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Methylthiophen-2-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylthiophen-2-amine hydrochloride involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylthiophen-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H8ClNS

Molecular Weight

149.64 g/mol

IUPAC Name

N-methylthiophen-2-amine;hydrochloride

InChI

InChI=1S/C5H7NS.ClH/c1-6-5-3-2-4-7-5;/h2-4,6H,1H3;1H

InChI Key

JIRXBEFJISMBMG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CS1.Cl

Origin of Product

United States

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